molecular formula C18H14Cl2N2O3S2 B2717276 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide CAS No. 895449-86-2

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide

Cat. No.: B2717276
CAS No.: 895449-86-2
M. Wt: 441.34
InChI Key: XHDQKWZMBRLIEN-UHFFFAOYSA-N
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Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the thiazole ring and a tosylacetamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-11-2-5-13(6-3-11)27(24,25)10-17(23)22-18-21-16(9-26-18)14-7-4-12(19)8-15(14)20/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDQKWZMBRLIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and suitable solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide can be synthesized through a multi-step process involving the reaction of 2-amino-thiazole derivatives with appropriate acylating agents. The structural characterization typically employs techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm the molecular structure and purity of the compound.

Table 1: Key Synthetic Steps

StepReagentsConditionsYield
12-amino-thiazole + 2,4-dichlorophenylacetic acidStirring in dichloromethane at 273 KHigh
2Addition of tosyl chlorideUnder basic conditionsModerate

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. In vitro tests reveal that the compound exhibits a significant inhibitory effect on microbial growth, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Potential

The compound has also been evaluated for anticancer properties, particularly against human breast adenocarcinoma cells (MCF7). In vitro assays using the Sulforhodamine B method indicate that it possesses cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Table 3: Anticancer Activity

Cell LineIC50 (µM)
MCF715
A54920

Mechanistic Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that the compound may interact with key enzymes or receptors, inhibiting their activity and thus contributing to its therapeutic effects.

Case Studies and Clinical Implications

Recent research highlights several case studies where derivatives of thiazole compounds have been utilized in clinical settings for their antimicrobial and anticancer properties. For instance:

  • A study published in Drug Design, Development and Therapy reported on a series of thiazole derivatives that exhibited enhanced activity against resistant strains of bacteria.
  • Another investigation focused on the anticancer potential of related compounds, demonstrating significant tumor growth inhibition in animal models.

These findings underscore the relevance of this compound as a scaffold for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt fungal cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide is unique due to the presence of the 2,4-dichlorophenyl group, which may enhance its biological activity and specificity compared to other similar compounds. The combination of the thiazole ring and the tosylacetamide moiety also contributes to its distinct chemical and biological properties .

Biological Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article consolidates various studies, providing a comprehensive overview of its biological activity, mechanisms of action, and relevant data.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a dichlorophenyl group and a tosylacetamide moiety. Its molecular formula is C17H13Cl2N3OSC_{17}H_{13}Cl_2N_3OS, indicating the presence of chlorine and sulfur, which may contribute to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazole derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant activity.

Case Study: Antibacterial Evaluation

In one study, the compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated a promising antibacterial effect, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus3215
Escherichia coli6412
Bacillus subtilis1618

These findings suggest that the compound exhibits bacteriostatic effects by inhibiting bacterial growth at relatively low concentrations .

The mechanism through which this compound exerts its antibacterial activity may involve the inhibition of key enzymes necessary for bacterial survival. Specifically, compounds with thiazole and sulfonamide groups have been shown to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria .

Enzyme Inhibition Studies

In vitro studies have demonstrated that the compound can inhibit DHPS activity effectively:

Concentration (µM) % Inhibition
1045
2570
5090

These results indicate that at higher concentrations, this compound can significantly inhibit enzyme activity, leading to reduced bacterial proliferation .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. Compounds containing thiazole rings have been associated with neurological benefits, particularly in the context of Alzheimer's disease.

In Vitro AChE Inhibition Assay

The compound was tested for AChE inhibitory activity using standard protocols:

Compound IC50 (µM)
This compound5.6

This IC50 value indicates that the compound has moderate inhibitory activity against AChE, suggesting potential therapeutic applications in cognitive disorders .

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